Fmoc-Alg(Me,Pbf)-OH
Description
Contextual Significance of Arginine in Peptide Structure and Function
Arginine is a positively charged, polar amino acid that plays a critical role in the structure and function of peptides and proteins. Its side chain contains a guanidinium (B1211019) group, which is protonated under physiological conditions, conferring a positive charge. This charge is fundamental to many of arginine's biological roles. Structurally, arginine residues are often found on the exterior of proteins, where they can engage in electrostatic interactions and form stabilizing salt bridges with negatively charged amino acids like aspartate and glutamate. The side chain also has an amphipathic character, with a hydrophobic carbon chain and a charged terminus, allowing it to exist in environments where part of the side chain is buried within the protein structure.
Functionally, the guanidinium group's unique geometry and charge distribution make it ideal for binding to negatively charged molecules, particularly phosphate (B84403) groups. This ability allows arginine to play a crucial role in the active sites of numerous enzymes, including GTPases and peroxidases, and in protein-nucleic acid interactions. nih.govpreprints.org Arginine-rich motifs are characteristic of cell-penetrating peptides (CPPs), which can traverse cellular membranes, a property exploited in drug delivery systems. nih.govmdpi.com Furthermore, arginine is a key intermediate in metabolic pathways, such as the urea (B33335) cycle, and serves as a precursor for the signaling molecule nitric oxide (NO). nih.govpreprints.org The post-translational methylation of arginine is a vital regulatory mechanism in cellular processes like gene expression and signal transduction. nih.govpreprints.orgportlandpress.com
Historical Trajectory of Protecting Group Strategies for Guanidino Functionality in Arginine
The high reactivity of arginine's guanidino side chain necessitates its protection during peptide synthesis to prevent unwanted side reactions. The history of peptide chemistry is marked by a continuous search for the ideal protecting group for arginine—one that provides robust protection during chain assembly but can be removed cleanly at the end of the synthesis without damaging the final peptide.
Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin, simplifying the purification process to mere filtration and washing. iris-biotech.decsbio.com
The original SPPS strategy, known as Boc/Benzyl (B1604629) chemistry , utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the Nα-amino group. csbio.com This group is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA). Side-chain protecting groups, including those for arginine, were typically benzyl-based and required a very strong, hazardous acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step. csbio.comnih.gov
In the 1970s, an alternative strategy, Fmoc/tBu chemistry , was developed, offering a milder and more versatile approach. csbio.com This method is based on an orthogonal protection scheme. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed using a weak base, typically piperidine (B6355638). iris-biotech.denih.gov Side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu) and are removed along with the peptide from the resin using TFA. iris-biotech.de The Fmoc strategy has largely superseded the Boc method due to its avoidance of harsh HF, greater compatibility with sensitive modifications like phosphorylation and glycosylation, and its suitability for automation. iris-biotech.denih.govamericanpeptidesociety.org
| Feature | Boc/Benzyl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Trifluoroacetic acid (TFA) | 20-50% Piperidine in DMF |
| Side-Chain Protection | Benzyl-based (e.g., Tos) | tert-Butyl-based (e.g., Pbf) |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | Trifluoroacetic acid (TFA) |
| Key Advantage | Historically significant, robust for certain sequences | Milder conditions, orthogonality, automation-friendly |
This table provides a comparative overview of the two primary strategies used in Solid-Phase Peptide Synthesis. iris-biotech.decsbio.comnih.gov
The development of protecting groups for the arginine guanidino group has been dominated by sulfonyl-based moieties. Early SPPS using the Boc strategy often employed the tosyl (Tos) group for arginine protection. google.com However, its removal required harsh treatment with HF, which could degrade the peptide. google.com
This limitation spurred the development of more acid-labile sulfonyl groups compatible with both Boc and, later, the milder Fmoc strategies. The goal was to fine-tune the electron-donating properties of the aromatic ring of the sulfonyl group to increase its sensitivity to acid. This led to a series of improved protecting groups:
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): One of the earlier "second-generation" sulfonyl groups, Mtr is more acid-labile than Tos but can still be slow to cleave and may lead to side reactions. chempep.comresearchgate.netub.edu
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Introduced in the late 1980s, the Pmc group represented a significant improvement, with cleavage times in TFA being dramatically reduced compared to Mtr. nih.govrsc.org
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Introduced in 1993, the Pbf group was found to be even more acid-labile than Pmc. nih.govresearchgate.net Its faster cleavage kinetics and high stability during synthesis have made it the most widely used protecting group for arginine in modern Fmoc-SPPS. nih.govchempep.comrsc.org
| Protecting Group | Abbreviation | Year Introduced | Cleavage Conditions |
| Tosyl | Tos | ~1960s | Very strong acid (e.g., HF) |
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | ~1970s | Strong acid (e.g., TFA), often slow |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | 1987 | TFA, faster than Mtr |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | 1993 | TFA, faster than Pmc (current standard) |
This table highlights the evolution of major sulfonyl-based protecting groups for the arginine side chain. nih.govgoogle.comresearchgate.netub.edursc.org
Evolution from Boc to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)
Unique Role and Significance of N-Methylated Arginine Derivatives in Peptide Chemistry
N-methylation, the addition of a methyl group to a nitrogen atom, is a crucial post-translational modification (PTM) that significantly impacts the properties of peptides and proteins. iris-biotech.de The methylation of arginine residues, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), is involved in regulating a host of cellular functions, including transcription, RNA processing, and signal transduction. portlandpress.comcaltech.edumdpi.com
Incorporating N-methylated amino acids into synthetic peptides is a key strategy for modulating their biological activity and pharmacokinetic properties. merckmillipore.com Specifically, N-methylation of the peptide backbone or side chains can:
Increase Proteolytic Stability: The presence of a methyl group can sterically hinder the approach of proteases, increasing the peptide's half-life in vivo. merckmillipore.com
Enhance Cell Permeability: By replacing a hydrogen bond donor (N-H) with a non-donor group (N-CH₃), methylation can reduce the energetic cost of desolvation, facilitating passage across cell membranes. nih.gov This is particularly relevant for arginine-rich cell-penetrating peptides, where methylation can enhance their efficacy. nih.govnih.gov
Modulate Conformation and Binding: Methylation alters the size, hydrophobicity, and hydrogen-bonding capacity of the arginine side chain, which can influence protein folding and protein-protein interactions. portlandpress.commerckmillipore.com
The ability to synthesize peptides containing methylated arginine is therefore essential for studying the biological consequences of this PTM and for designing peptide-based therapeutics with improved stability and bioavailability.
Overview of Fmoc-Alg(Me,Pbf)-OH as a Key Building Block in Contemporary Peptide Synthesis
This compound , chemically known as N-α-Fmoc-N-ω-methyl-N-ω’-(Pbf)-L-arginine, is a highly specialized amino acid derivative designed for the incorporation of N-ω-monomethylated arginine into peptide sequences during Fmoc-based SPPS. iris-biotech.de It serves as an indispensable tool for researchers investigating the roles of arginine methylation and for developing modified peptide therapeutics. nih.govchemicalbook.com
This building block integrates several key features:
The Methylated Arginine Core: Contains a methyl group on one of the terminal (ω) nitrogens of the guanidino side chain, allowing for the direct synthesis of peptides bearing this specific PTM. iris-biotech.de
The Pbf Group: Protects the methylated guanidino functionality from undesired side reactions during peptide coupling. Its lability to standard TFA cleavage cocktails ensures its efficient removal at the end of the synthesis without harming the peptide.
By providing this pre-modified and protected amino acid, this compound allows for the straightforward and efficient synthesis of complex peptides containing N-methylated arginine using standard, often automated, SPPS protocols. iris-biotech.de
| Property | Data |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-ω-methyl-N-ω’-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |
| Synonyms | Fmoc-Arg(Me,Pbf)-OH, Fmoc-L-Arg(Me,Pbf)-OH |
| CAS Number | 1135616-49-7 |
| Molecular Formula | C₃₅H₄₂N₄O₇S |
| Molecular Weight | 662.80 g/mol |
| Appearance | Off-white to white powder |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) |
This table summarizes the key properties of the this compound chemical compound. iris-biotech.deiris-biotech.de
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H38N4O7S |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
(2S)-3-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-15-33(4,5)44-28(18)25)45(41,42)37(6)31(34)35-16-27(30(38)39)36-32(40)43-17-26-23-13-9-7-11-21(23)22-12-8-10-14-24(22)26/h7-14,26-27H,15-17H2,1-6H3,(H2,34,35)(H,36,40)(H,38,39)/t27-/m0/s1 |
InChI Key |
ZDTFXRWVNQSZQP-MHZLTWQESA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Alg Me,pbf Oh
Established Synthetic Pathways for N-Methylated Arginine Derivatives
The preparation of N-methylated arginine derivatives is a cornerstone for the synthesis of Fmoc-Alg(Me,Pbf)-OH. acs.orgoup.com These methods are broadly categorized into two main approaches: direct N-methylation and a more elaborate stepwise protection strategy. researchgate.netnih.gov
Direct N-Methylation Approaches
Direct N-methylation offers a more streamlined route to N-methylated amino acids. researchgate.net This approach typically involves the methylation of a suitably N-protected amino acid or its ester derivative. researchgate.netacs.org Common methylating agents include dimethyl sulfate (B86663) or methyl iodide, often used in the presence of a base. nih.govacs.org One effective method involves the N-methylation of Nα-(o-nitrobenzenesulfonyl)-α-amino acid esters, which can be achieved using dimethyl sulfate and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as the base. acs.org Another strategy is the reductive amination of N-protected α-amino acids with formaldehyde. researchgate.net These direct methods can be advantageous in terms of step economy, but may require careful optimization to avoid over-methylation and other side reactions. researchgate.net
A notable challenge in direct methylation is ensuring selectivity, particularly when multiple reactive sites are present. nih.gov For arginine, the guanidinium (B1211019) group's high basicity (pKa ≈ 12.5) complicates direct methylation of the α-amino group without concurrent or preferential methylation at the side chain. nih.gov Therefore, protecting the guanidinium group is a critical prerequisite for selective α-N-methylation.
Stepwise Protecting Group Introduction
A more controlled and widely employed strategy for synthesizing complex amino acid derivatives like this compound involves a stepwise introduction of protecting groups. oup.comgoogle.com This multi-step process ensures that each functional group is selectively protected, leading to a higher purity of the final product. google.com The sequence generally involves the protection of the carboxyl group, followed by the α-amino group, then the guanidino side chain, and finally, selective deprotection and introduction of the Fmoc group. nih.govgoogle.com
The initial step in this pathway is the protection of the carboxylic acid functionality, typically through esterification. oup.comgoogle.com This prevents the carboxyl group from participating in subsequent reactions. Common methods for esterification include reacting the amino acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like thionyl chloride. google.comorgsyn.org For instance, arginine hydrochloride can be reacted with anhydrous ethanol and thionyl chloride at low temperatures (-10 to 0°C) to form the corresponding ethyl ester. google.com This esterification is a crucial step that facilitates the subsequent protection of the amino and guanidino groups in organic solvents. google.comlibretexts.orglibretexts.org
| Reaction Step | Reagents | Purpose | Typical Conditions |
| Carboxyl Esterification | Arginine, Alcohol (e.g., Ethanol), Thionyl Chloride | Protection of the carboxyl group | -10 to 0°C |
With the carboxyl group protected, the next step is the protection of the α-amino group. oup.comgoogle.com This is essential to prevent its reaction during the subsequent guanidino group protection. Two commonly used protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups. cymitquimica.compeptide.com The introduction of the Boc group is often preferred due to its stability under various conditions and its relatively straightforward removal. google.com The reaction typically involves treating the arginine ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com The Z group, introduced using benzyl (B1604629) chloroformate, is another viable option, though its removal often requires harsher conditions like hydrogenolysis. cymitquimica.compeptide.com
| Protecting Group | Reagent | Key Features |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acid-labile, widely used in SPPS google.compeptide.com |
| Z (Benzyloxycarbonyl) | Benzyl chloroformate | Removable by hydrogenolysis cymitquimica.compeptide.com |
The protection of the arginine side-chain guanidinium group is a critical step, and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is one of the most effective and widely used protecting groups for this purpose. nih.govrsc.orgchempep.com The Pbf group is introduced by reacting the Nα-protected arginine ester with Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) in the presence of a base. googleapis.comgoogle.comgoogle.combiosynth.com This reaction is typically carried out in a mixed solvent system, such as acetone/THF and aqueous sodium hydroxide (B78521). googleapis.comgoogle.com The Pbf group offers excellent stability during peptide synthesis and can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage from the resin. nih.gov The use of Pbf protection minimizes side reactions associated with the highly nucleophilic guanidinium group. rsc.orgcsic.es
The final stages of the synthesis involve the selective removal of the temporary Nα-protecting group (e.g., Boc) and the introduction of the final 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.govgoogle.com The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which leaves the Pbf and ester groups intact. google.comgoogle.com Following the deprotection of the α-amino group, the resulting intermediate is then reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base to yield the Fmoc-protected arginine derivative. nih.govgoogle.com The final step is the saponification of the ester group, typically using a base like sodium hydroxide, to regenerate the free carboxylic acid, yielding the desired Fmoc-Arg(Pbf)-OH. google.com This final product is then ready for use in Fmoc-based solid-phase peptide synthesis. google.compeptide.com
Guanidino Side-Chain Protection with Pbf-Cl
Challenges in N-Methylation and Regioselectivity for Alpha-Nitrogen
The primary challenge in the synthesis of Fmoc-Nα-Me-Arg(Pbf)-OH lies in achieving selective methylation of the alpha-nitrogen (Nα) over the nitrogens of the side-chain guanidino group. The arginine side chain contains multiple nucleophilic sites which can compete with the alpha-amino group during the methylation reaction.
Several strategies have been developed to direct methylation specifically to the alpha-nitrogen. One of the most effective approaches is the Biron-Kessler method, which is an adaptation of earlier work by Fukuyama and Miller/Scanlan. nih.gov This method involves the temporary protection of the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group. nih.govacs.org The electron-withdrawing nature of the o-NBS group increases the acidity of the remaining N-H proton, making it susceptible to deprotonation and subsequent methylation by an electrophile like methyl iodide or dimethyl sulfate. nih.gov After methylation, the o-NBS group is removed to allow for the introduction of the permanent Fmoc protecting group.
Another proposed synthetic route involves starting with Z-Arg-OH, protecting the guanidino group with Pbf-Cl, and then forming a 5-ring oxazolidinone via a reaction with formaldehyde. researchgate.net This intermediate simultaneously protects the N-terminus and the C-terminus. Subsequent reduction of the oxazolidinone yields the N-methylated amine while also deprotecting the acid group, followed by the introduction of the Fmoc group. researchgate.net
| N-Methylation Strategy | Key Reagents | Primary Challenge/Consideration | Reference |
|---|---|---|---|
| Biron-Kessler Method | o-NBS-Cl, Methylating Agent (e.g., MeI), Base | Requires additional protection/deprotection steps for the alpha-amino group. | nih.govacs.org |
| Oxazolidinone Formation | Z-Arg-OH, Formaldehyde, Reducing Agent | Multi-step process involving ring formation and subsequent reductive opening. | researchgate.net |
| Direct Methylation | NaH/MeI | Risk of C-terminus methyl ester formation; requires careful temperature control. | researchgate.net |
| Reductive Amination | Formaldehyde/Zinc | Requires precise control of pH and reaction time to ensure selectivity. | researchgate.net |
Control of Racemization During this compound Synthesis
Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern during peptide synthesis. For this compound, the risk of racemization at the α-carbon is present during the activation of the carboxylic acid, a necessary step for peptide bond formation. nih.gov The activation process can generate a racemizable intermediate, leading to the formation of the D-isomer, which is difficult to separate from the desired L-isomer. nih.gov
Several factors influence the extent of racemization:
Coupling Reagents: The choice of coupling reagent has a pronounced effect on racemization. Reagents like HATU, when used with a base such as N-methylmorpholine (NMM), can lead to higher levels of racemization compared to milder reagents. nih.gov
Additives: The addition of certain compounds can suppress racemization. Additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 1-hydroxybenzotriazole (B26582) (HOBt) are known to minimize the loss of chiral purity. nih.govpeptide.com The combination of diisopropylcarbodiimide (DIC) with Oxyma is considered a mild coupling condition that limits racemization. nih.gov
Temperature: Elevated temperatures, often used to speed up slow couplings, can significantly increase the rate of racemization. nih.govpeptide.com
Base: The base used during coupling and for Fmoc deprotection can also play a role. The Fmoc group itself is base-labile, and its removal with piperidine (B6355638) is a standard step. nih.gov However, the basic conditions used for ester hydrolysis during some synthetic routes can also compromise the Fmoc group and potentially lead to racemization if not carefully controlled. researchgate.net Mild bases like lithium hydroxide (LiOH) or barium hydroxide in methanol at room temperature have been suggested for methyl ester cleavage to minimize this risk. researchgate.net
| Coupling Reagent Combination | Observed Racemization Level (General) | Reference |
|---|---|---|
| DIC/Oxyma | Low / Negligible | nih.gov |
| HATU/NMM | High | nih.gov |
| DIC/HOBt | Suppressed | peptide.com |
| CuCl₂/HOBt | Suppressed (in solution phase) | peptide.com |
Optimization Strategies for Industrial Scale Production
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires a focus on cost-effectiveness, efficiency, safety, and robustness. A key challenge in large-scale synthesis is the high cost of raw materials, such as the Pbf-Cl protecting group. google.com Therefore, synthetic routes that use such reagents efficiently are preferred. One patented method for the non-methylated Fmoc-Arg(Pbf)-OH involves a specific sequence of protection and deprotection steps that allows for the use of only 1.1 equivalents of Pbf-Cl. google.com
For the N-methylation step, optimizing reaction times is crucial for industrial throughput. Recent advancements have focused on accelerating the on-resin N-methylation process. acs.org A three-step procedure involving sulfonylation (e.g., with o-NBS-Cl), methylation, and desulfonylation, which traditionally takes around 4 hours, has been optimized to be completed in as little as 40 minutes through process improvements. acs.org
Solvent choice and handling are also major considerations at an industrial scale. While DMF is a common solvent in peptide synthesis, alternatives like N-butylpyrrolidinone (NBP) are being explored. rsc.orgcsic.es However, NBP's higher viscosity can impede the penetration of reagents into the resin. rsc.orgcsic.es To overcome this, strategies such as performing the coupling at an elevated temperature (e.g., 45°C) have been developed. rsc.orgcsic.es This approach serves the dual purpose of reducing NBP's viscosity and accelerating the coupling reaction. rsc.orgcsic.es In situ activation, where the activating agent is added in portions, is another strategy to improve coupling efficiency and minimize side reactions, such as the formation of inactive δ-lactam from the arginine derivative. rsc.orgcsic.es
Purification is another critical step for optimization. Simple and efficient purification methods are necessary to handle large quantities of product. A reported method for purifying the related compound Fmoc-Arg(Pbf)-OH involves slurrying the crude product in a solvent like toluene (B28343) at a moderately elevated temperature (50°C), followed by cooling, filtration, and drying. Such straightforward, non-chromatographic purification methods are highly desirable for industrial applications.
| Optimization Area | Strategy | Benefit | Reference |
|---|---|---|---|
| Reagent Cost | Optimized protection sequence for Pbf group introduction. | Reduces consumption of expensive Pbf-Cl. | google.com |
| Reaction Time | Optimized on-resin N-methylation protocol. | Reduces total process time from ~4 hours to 40 minutes. | acs.org |
| Solvent & Coupling | Using NBP at elevated temperatures (45°C) with in-situ activation. | Overcomes viscosity issues of alternative solvents and improves coupling efficiency. | rsc.orgcsic.es |
| Purification | Toluene slurry wash. | Provides a simple, scalable, non-chromatographic purification method. |
Orthogonal Protecting Group Chemistry and Reactivity Profile of Fmoc Alg Me,pbf Oh
Fmoc Group Stability and Deprotection Kinetics in Arginine Context
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary shield for the α-amino group of the arginine derivative. chempep.com Its stability under certain conditions and lability under others is the cornerstone of the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy. altabioscience.com
Base-Lability and Cleavage Mechanism
The Fmoc group is characterized by its stability in acidic environments and its susceptibility to cleavage by bases, particularly secondary amines. chempep.comwikipedia.org This base-lability is a consequence of the chemical structure of the fluorenyl ring system. The hydrogen atom on the β-carbon of the fluorenyl group is acidic and can be readily abstracted by a base. springernature.comresearchgate.net This initial deprotonation is followed by a β-elimination reaction, which results in the release of dibenzofulvene and carbon dioxide, thereby liberating the α-amino group for the next coupling step in peptide synthesis. chempep.comembrapa.br The liberated dibenzofulvene is a reactive species that can potentially interact with the newly deprotected amine; however, the use of secondary amines like piperidine (B6355638) as the deprotection reagent effectively traps the dibenzofulvene as a stable adduct, preventing this unwanted side reaction. wikipedia.orgspringernature.com
The reaction mechanism for the removal of the Fmoc group by a base like 4-methylpiperidine (B120128) involves the initial abstraction of the acidic proton from the Fmoc group. embrapa.br This is followed by a beta-elimination step, leading to the formation of carbon dioxide. embrapa.br The resulting resin, now without the Fmoc group, is then protonated, yielding the final product with a free amino group ready for the subsequent coupling reaction. embrapa.br
Evaluation of Deprotection Reagents and Conditions
A variety of reagents and conditions have been evaluated for the efficient removal of the Fmoc group. The most common and effective deprotection agent is a solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chempep.comspringernature.com Typically, a 20% piperidine in DMF solution is used, with treatment times ranging from 3 to 10 minutes, often performed in two steps to ensure complete deprotection. chempep.com
Studies have explored alternatives to piperidine, such as 4-methylpiperidine and piperazine, which have shown comparable efficacy in Fmoc removal. mdpi.comscielo.org.mx The kinetics of deprotection can be influenced by the specific amino acid residue. For instance, the deprotection of Fmoc-L-Arginine(Pbf)-OH may require a minimum of 10 minutes to be efficient, whereas for other amino acids like leucine, shorter deprotection times may suffice. researchgate.netnih.gov The choice of deprotection reagent and the duration of the deprotection step are critical parameters that need to be optimized to ensure high-quality peptide synthesis, minimizing side reactions and incomplete deprotection. mdpi.com
| Deprotection Reagent | Typical Concentration | Solvent | Key Characteristics |
| Piperidine | 20% (v/v) | DMF | Most common, effectively scavenges dibenzofulvene. chempep.comwikipedia.org |
| 4-Methylpiperidine | 20% (v/v) | DMF | Similar efficiency to piperidine. mdpi.comscielo.org.mx |
| Piperazine | 10% (w/v) | DMF/Ethanol (B145695) (9:1) | Requires ethanol for solubility, can be less efficient at shorter deprotection times. mdpi.com |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-5% | DMF | More reactive than piperidine, but does not form a stable adduct with dibenzofulvene. chempep.comscielo.org.mx |
Pbf Group Efficacy and Stability for Guanidino Side-Chain Protection
The highly basic and nucleophilic guanidino group of arginine necessitates robust protection during peptide synthesis to prevent undesirable side reactions. mdpi.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely employed protecting group for this purpose in Fmoc-based SPPS. chempep.comadvancedchemtech.com
Prevention of Side Reactions during Peptide Elongation
The Pbf group effectively masks the reactivity of the guanidino side chain, preventing it from participating in unwanted reactions such as acylation or cyclization during the peptide elongation steps. chempep.com Its stability under the basic conditions required for Fmoc group removal is a key feature of its utility in an orthogonal protection strategy. chempep.com This ensures that the arginine side chain remains protected throughout the iterative cycles of deprotection and coupling that constitute the synthesis of the peptide chain. The bulky nature of the Pbf group can sometimes lead to steric hindrance during coupling reactions, particularly in sequences containing multiple arginine residues. chempep.com
Acid-Lability and Final Cleavage Conditions
While stable to the basic conditions of Fmoc deprotection, the Pbf group is designed to be labile to strong acids. chempep.com This allows for its removal during the final step of peptide synthesis, which typically involves cleavage of the peptide from the solid support and simultaneous removal of all side-chain protecting groups. biosynth.com The standard reagent for this final deprotection is a high concentration of trifluoroacetic acid (TFA), often in the presence of scavengers to trap the reactive carbocations generated during the cleavage process. chempep.comthermofisher.com
The Pbf group is more acid-labile than older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), allowing for more efficient deprotection. thermofisher.compeptide.com Complete removal of the Pbf group is typically achieved within 1-4 hours using a standard cleavage cocktail such as 95% TFA. advancedchemtech.comthermofisher.com For peptides containing multiple arginine residues, longer cleavage times may be necessary to ensure complete deprotection. thermofisher.comnih.gov
| Arginine Side-Chain Protecting Group | Relative Acid Lability | Typical Cleavage Conditions |
| Pbf | More labile than Pmc and Mtr | 95% TFA, 1-4 hours. advancedchemtech.comthermofisher.com |
| Pmc | Less labile than Pbf | Can require >4 hours with multiple Arg(Pmc) residues. thermofisher.com |
| Mtr | Least labile | Can require up to 12 hours with multiple Arg(Mtr) residues. thermofisher.com |
Orthogonality Considerations with Other Protecting Groups in Multi-Functional Peptide Synthesis
The success of synthesizing complex, multi-functional peptides hinges on the principle of orthogonality, where different protecting groups can be selectively removed in any order without affecting others. biosynth.comiris-biotech.de The Fmoc/Pbf protection scheme in Fmoc-Alg(Me,Pbf)-OH is a prime example of an orthogonal system. altabioscience.comiris-biotech.de
The base-labile Fmoc group is orthogonal to the acid-labile Pbf group. biosynth.comiris-biotech.de This allows for the iterative removal of the Fmoc group at each step of peptide elongation without affecting the Pbf protection on the arginine side chain. chempep.com Similarly, the Pbf group remains intact during these steps and is only removed at the final acidolytic cleavage stage. chempep.com
This orthogonality extends to other common acid-labile side-chain protecting groups used in Fmoc-SPPS, such as the tert-butyl (tBu) group for protecting the side chains of aspartic acid, glutamic acid, serine, and threonine, and the trityl (Trt) group for protecting asparagine, glutamine, and cysteine. thermofisher.comiris-biotech.de The compatibility of Fmoc and Pbf with this suite of protecting groups enables the synthesis of a wide array of peptide sequences with diverse functionalities.
Comparative Analysis with Alternative Arginine Protecting Groups
The Pbf group is the most widely used protecting group for the arginine side chain in Fmoc-SPPS, but it is not without its drawbacks, including high cost, potential for δ-lactam formation, and issues with incomplete cleavage in complex peptides. mdpi.comnih.gov Its prevalence warrants a detailed comparison with other sulfonyl-based and alternative protecting groups.
Pbf vs. Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)
The Pmc group was a significant improvement over earlier protecting groups, offering increased acid lability. peptide.com However, the Pbf group, introduced later, was found to be even more labile. nih.gov
Advantages of Pbf: The five-membered furan (B31954) ring in Pbf makes it more susceptible to acid cleavage than the six-membered chroman ring of Pmc. mdpi.comnih.gov This results in faster and more complete deprotection, which is particularly advantageous for synthesizing peptides with multiple arginine residues. peptide.compeptide.com Furthermore, Pbf significantly reduces the risk of alkylation of sensitive tryptophan residues during the final TFA cleavage, a notable side reaction with Pmc. peptide.compeptide.com One study demonstrated a 69% yield for a desired peptide using Arg(Pbf) compared to 46% with Arg(Pmc) after a three-hour cleavage treatment. peptide.compeptide.com
Disadvantages of Pbf: While more labile, Pbf can still require extended cleavage times for arginine-rich sequences. nih.gov It is also not entirely free from side reactions, such as δ-lactam formation. mdpi.com
Pbf vs. Boc (tert-butyloxycarbonyl)
The Boc group is typically used for Nα-protection in Boc-SPPS but can also be used for arginine side-chain protection, most commonly in a bis-Boc strategy where both Nω and Nω' are blocked. mdpi.comnih.gov
Advantages of Pbf: Pbf is significantly more stable in the basic conditions used for Fmoc group removal (e.g., piperidine) than Boc, which is central to the Fmoc/tBu orthogonal scheme. chempep.com In contrast, the bis-Boc protecting group for arginine is highly prone to δ-lactam formation, a major side reaction that can significantly lower coupling efficiency. mdpi.comnih.gov Studies have shown that while Fmoc-Arg(Pbf)-OH activation can lead to some δ-lactam formation, the bis-Boc analogue shows much faster and more extensive formation of this side product. mdpi.com
Disadvantages of Pbf: The primary disadvantage is the generation of a reactive sulfonyl carbocation upon cleavage, which can modify sensitive residues like tryptophan. researchgate.net
Pbf vs. NO₂ (Nitro)
The nitro group is one of the oldest protecting groups used for arginine in Boc chemistry. peptide.com
Advantages of Pbf: The main advantage of Pbf is its removal under standard Fmoc-SPPS final cleavage conditions (TFA). mdpi.com The NO₂ group, while stable, requires harsh removal conditions, historically involving HF, which can lead to side reactions like the formation of ornithine residues. peptide.com While newer methods using SnCl₂ under milder acidic conditions have been developed, they add complexity to the workflow compared to the straightforward TFA cleavage of Pbf. mdpi.comnih.govnih.gov
Disadvantages of Pbf: The NO₂ group has been shown to effectively prevent the formation of δ-lactam, which is the most severe side-reaction during the incorporation of arginine. mdpi.comnih.govnih.gov Pbf is susceptible to this side reaction. mdpi.comnih.gov The NO₂ group is also very stable in solution for long periods, whereas Pbf's stability can be a concern under certain conditions. mdpi.comresearchgate.net
Pbf vs. MIS (1,2-dimethylindole-3-sulfonyl)
The MIS group is a more recent development designed to overcome some of the limitations of Pbf and Pmc. nih.govresearchgate.net
Advantages of Pbf: Pbf is the current industry standard and is widely characterized and available. The purification of peptides synthesized with Arg(Pbf) is generally straightforward.
Disadvantages of Pbf: The MIS group is considerably more acid-labile than Pbf. mdpi.comnih.govub.edu In one comparative study, treatment with 1:1 TFA/DCM for 30 minutes resulted in complete cleavage of the MIS group, while only 4% of the Pbf group was removed. nih.govresearchgate.net This high lability makes MIS an excellent choice for synthesizing arginine-rich or otherwise acid-sensitive peptides. researchgate.netub.edunih.gov A potential drawback of MIS is that the sulfonic acid byproduct can co-precipitate with the peptide during ether precipitation, which may complicate purification. nih.govub.edu
| Protecting Group | Key Advantages | Key Disadvantages |
|---|---|---|
| Pbf | Standard in Fmoc-SPPS; More labile than Pmc nih.gov; Reduced Trp alkylation vs. Pmc peptide.compeptide.com | High cost mdpi.comnih.gov; Can cause δ-lactam formation mdpi.com; Requires extended cleavage for Arg-rich peptides nih.gov; Less labile than MIS nih.govub.edu |
| Pmc | More acid labile than earlier groups like Mtr nih.govpeptide.com | Slower deprotection than Pbf ; Higher risk of Trp alkylation peptide.compeptide.com |
| Boc (bis-Boc) | Removed by TFA mdpi.comnih.gov | Highly prone to δ-lactam formation mdpi.comnih.gov; Limited stability in DMF nih.gov |
| NO₂ | Prevents δ-lactam formation mdpi.comnih.gov; Very stable in solution researchgate.net | Requires separate, harsh, or complex deprotection step (e.g., SnCl₂) mdpi.compeptide.com; Can lead to ornithine side products peptide.com |
| MIS | Significantly more acid-labile than Pbf nih.govub.edu; Good for Arg-rich/acid-sensitive peptides researchgate.netub.edu | Deprotection byproduct can co-precipitate with peptide, complicating purification nih.govub.edu |
The use of any protecting group inherently reduces the atom economy of a chemical process, as the mass of the protecting group is ultimately discarded. cpcscientific.comwikipedia.org This is particularly pronounced in peptide synthesis due to the high molecular weights of the protecting groups relative to the amino acid residues themselves.
The Pbf group, with a molecular weight of 253.32 g/mol , adds significantly to the mass of the Fmoc-arginine derivative. The incorporation of a single Fmoc-Arg(Pbf)-OH residue can cause a substantial drop in the atom economy (AE) of the synthesis process. researchgate.netrsc.org For instance, the AE for incorporating this residue is approximately 0.27, compared to 0.40 for a less complex residue like Fmoc-Phe-OH. mdpi.com
This poor atom economy is directly linked to increased synthesis cost. Fmoc-Arg(Pbf)-OH is notoriously one of the most expensive protected proteinogenic amino acids. mdpi.comnih.gov This high price is largely attributed to the complex and challenging multi-step synthesis of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride intermediate required to install the Pbf group. mdpi.comnih.gov On an industrial scale (e.g., 100g), the cost of Fmoc-Arg(Pbf)-OH can be approximately ten times higher than that of Fmoc-Phe-OH. mdpi.comnih.gov Consequently, the synthesis of an arginine-containing peptide can be about 15 times more expensive than a peptide containing other amino acids like phenylalanine. mdpi.com This economic factor is a major consideration in the large-scale production of peptide-based active pharmaceutical ingredients (APIs).
| Parameter | Fmoc-Arg(Pbf)-OH | Fmoc-Phe-OH (for comparison) | Reference |
|---|---|---|---|
| Atom Economy (AE) | ~0.27 | ~0.40 | mdpi.com |
| Relative Cost (100g scale) | ~10x | 1x | mdpi.comnih.gov |
| Overall Peptide Synthesis Cost Impact | ~15x higher vs. Phe-containing peptide | Baseline | mdpi.com |
Compound Name Reference Table
| Abbreviation/Name | Full Chemical Name |
| This compound | N-α-Fmoc-N-ω-methyl-N-ω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl |
| Boc | tert-butyloxycarbonyl |
| NO₂ | Nitro |
| MIS | 1,2-dimethylindole-3-sulfonyl |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| TFA | Trifluoroacetic acid |
| Mtr | 4-methoxy-2,3,6-trimethylphenylsulfonyl |
| DMF | N,N-dimethylformamide |
Integration of Fmoc Alg Me,pbf Oh in Solid Phase Peptide Synthesis Spps
General Principles of Fmoc-SPPS with Fmoc-Alg(Me,Pbf)-OH as a Building Block
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. bachem.com The Fmoc/tBu strategy is a widely used approach where the Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups. bachem.combiosynth.com
The integration of this compound follows the fundamental cycle of Fmoc-SPPS:
Deprotection: The Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF), to expose a free N-terminal amine. chempep.com
Activation and Coupling: The carboxylic acid of the incoming this compound is activated to facilitate the formation of a peptide bond with the N-terminal amine of the growing peptide chain.
Washing: Excess reagents and byproducts are washed away, ensuring the purity of the growing peptide. bachem.com
The side chain of the arginine derivative is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. chempep.com This bulky protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. chempep.com The use of standard activation methods is generally effective for coupling this compound.
Optimization Protocols for Coupling Efficiency
Achieving high coupling efficiency is paramount in SPPS to ensure high purity and yield of the final peptide. This is particularly true for sterically hindered or modified amino acids like this compound.
Stoichiometry of Reagents and Amino Acid Excess
The stoichiometry of the amino acid and coupling reagents relative to the reactive sites on the resin is a critical parameter. Generally, an excess of the protected amino acid and coupling reagents is used to drive the reaction to completion. For problematic couplings, such as those involving the related Fmoc-Arg(Pbf)-OH, a minimum excess of 1.75 equivalents of the amino acid has been proposed to ensure efficient incorporation while minimizing waste. csic.esrsc.orgresearchgate.net This principle can be extended to the methylated analogue, where careful optimization of the excess used is necessary to balance reaction efficiency with cost-effectiveness.
Evaluation of Coupling Reagents and Additives
The choice of coupling reagent and any associated additives significantly impacts the success of the coupling reaction.
Uronium/Aminium and Phosphonium Salts: Reagents like HBTU, TBTU, HATU, HCTU, and PyBOP are widely used due to their high reactivity and ability to mediate even difficult couplings. chempep.com HATU and HCTU, which generate highly reactive OAt and O-6-ClBt esters respectively, are particularly effective for sterically hindered amino acids. For the related Fmoc-Arg(Pbf)-OH, coupling systems involving HATU or HCTU with a base such as N,N-diisopropylethylamine (DIEA) have been successfully employed. rsc.org
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are often used in conjunction with carbodiimides or as part of phosphonium/uronium salt reagents. peptide.com They act as activating agents and can suppress side reactions. OxymaPure, another additive, has also been shown to be effective, particularly in strategies aimed at minimizing side reactions. csic.esrsc.org
The selection of the optimal coupling reagent and additive combination is crucial for incorporating this compound efficiently, especially in sequences prone to aggregation or steric hindrance.
In Situ Activation Strategies
In situ activation involves mixing the protected amino acid, coupling reagent, and additive directly with the resin-bound peptide. This method is often preferred for its simplicity and speed. For the challenging incorporation of Fmoc-Arg(Pbf)-OH, an in situ activation strategy has been shown to be highly effective. csic.esrsc.org This involves dissolving the amino acid and an additive like OxymaPure in the solvent, adding it to the peptidyl-resin, and then initiating the reaction by adding the coupling agent, such as diisopropylcarbodiimide (DIC). csic.esrsc.org This approach can protect the activated amino acid from undesirable side reactions. A key side reaction for arginine derivatives is the formation of a δ-lactam, which renders the amino acid inactive for coupling. csic.esrsc.org An in situ approach where the activating agent is added in portions can help to minimize this side reaction by ensuring the activated species reacts quickly with the growing peptide chain. csic.esrsc.org
Solvent System Effects on this compound Incorporation
The choice of solvent in SPPS is critical as it must effectively solvate the reagents, swell the resin support, and facilitate the reaction kinetics. chempep.com
Performance Comparison: N-Butylpyrrolidone (NBP) vs. Dimethylformamide (DMF)
Dimethylformamide (DMF) has traditionally been the solvent of choice for SPPS. lu.senih.gov However, due to its classification as a reprotoxic substance, there is a significant drive to replace it with greener alternatives. lu.senih.gov N-Butylpyrrolidone (NBP) has emerged as a promising substitute. rsc.orglu.senih.gov
Studies comparing NBP and DMF for the incorporation of the closely related Fmoc-Arg(Pbf)-OH have revealed important differences:
Viscosity and Penetration: NBP is more viscous than DMF, which can impair the penetration of the coupling reagents into the resin matrix, potentially slowing down the reaction. csic.esrsc.orgresearchgate.net
Side Reactions: The formation of the inactive δ-lactam from Fmoc-Arg(Pbf)-OH is a significant issue. While this occurs in both solvents, the problem can be more pronounced in NBP. csic.esrsc.org
Temperature Effects: Increasing the reaction temperature can help to reduce the viscosity of NBP and speed up the coupling reaction. csic.esrsc.org For instance, performing the coupling at 45°C or 60°C in NBP has been shown to improve coupling performance significantly. csic.es
Optimized Protocols in NBP: To overcome the challenges associated with NBP, specific protocols have been developed. One successful strategy involves an in situ activation at an elevated temperature (45°C) with portion-wise addition of the coupling reagent (DIC) and a slight excess of the amino acid. csic.esrsc.org This approach successfully achieved complete coupling, demonstrating that NBP can effectively replace DMF when reaction conditions are properly optimized. csic.esrsc.org
These findings suggest that while DMF provides a reliable environment for the incorporation of this compound, NBP represents a viable and more environmentally friendly alternative, provided that protocols are adjusted to account for its physical properties.
Viscosity and Penetration Dynamics within Resin Matrix
The efficiency of coupling reactions in SPPS is critically dependent on the diffusion of reagents into and throughout the solid-phase resin matrix. The viscosity of the solvent system plays a pivotal role in this process. High-viscosity solvents can impede the penetration of the activated amino acid cocktail into the resin beads, leading to slower reaction rates and incomplete couplings. csic.esrsc.org
The use of greener, less hazardous solvents like N-butylpyrrolidinone (NBP) as an alternative to N,N-dimethylformamide (DMF) has been explored. csic.es However, NBP exhibits higher viscosity, which can exacerbate coupling problems, especially for bulky amino acids like Fmoc-Arg(Pbf)-OH and its derivatives. csic.esrsc.org This increased viscosity impairs the diffusion of the coupling reagents, potentially leading to lower yields and the formation of deletion peptides. csic.es To counteract this, strategies such as elevating the reaction temperature are employed. Increasing the temperature reduces the solvent's viscosity, thereby improving the penetration dynamics of the reagents within the resin. csic.esrsc.org For instance, conducting the coupling at 45°C has been shown to facilitate the use of NBP by lowering its viscosity and enhancing reagent diffusion. csic.es Another approach involves using binary solvent mixtures, such as adding co-solvents like AcOEt or DMC to NBP, to decrease viscosity and improve solubility and reaction rates. rsc.org
Temperature and Reaction Kinetics in Coupling of this compound
Temperature is a critical parameter in the coupling of Fmoc-protected arginine derivatives. Elevating the temperature generally accelerates the rate of the desired amide bond formation. csic.es This is particularly beneficial when using high-viscosity solvents or for coupling sterically hindered amino acids, as it helps to overcome kinetic barriers. csic.esbiorxiv.org
However, higher temperatures also accelerate undesirable side reactions. csic.es A primary concern during the coupling of Fmoc-Arg(Pbf)-OH and its analogs is the intramolecular formation of δ-lactam. csic.esnih.gov Studies comparing coupling kinetics at room temperature versus elevated temperatures (e.g., 45°C or 60°C) show a significant increase in the rate of both coupling and δ-lactam formation. csic.es For example, in the absence of a nucleophile, the conversion of Fmoc-Arg(Pbf)-OH to its δ-lactam is much faster at 60°C than at room temperature in solvents like DMF and NBP. csic.es Therefore, a delicate balance must be struck. The temperature must be high enough to promote efficient coupling and overcome diffusion limitations, but not so high as to cause excessive side-product formation. A common strategy involves heating the peptidyl-resin to the target temperature (e.g., 45°C) before adding the activation cocktail to minimize the time the activated amino acid is exposed to high temperatures before reacting with the resin. csic.esrsc.org
Table 1: Effect of Temperature and Solvent on Fmoc-Arg(Pbf)-OH Activation and δ-Lactam Formation (in absence of resin)
| Condition | Solvent | Activation Rate | δ-Lactam Formation Rate | Reference |
|---|---|---|---|---|
| Room Temperature | DMF | Slightly faster than NBP | Slightly faster than NBP | csic.es |
| Room Temperature | NBP | Slightly slower than DMF | Slightly slower than DMF | csic.es |
| 60°C | DMF | Much faster than RT; similar to NBP | Much faster than RT; slightly slower than NBP | csic.es |
| 60°C | NBP | Much faster than RT; similar to DMF | Much faster than RT; slightly faster than DMF | csic.es |
Mitigation of Side Reactions During Arginine Incorporation
The introduction of arginine residues is prone to several side reactions that can significantly reduce the purity and yield of the target peptide. ug.edu.pl The management of these side reactions is paramount when working with complex derivatives like this compound.
The most significant side reaction during the coupling of protected arginine is the formation of a δ-lactam. nih.govmdpi.com This occurs after the activation of the α-carboxyl group, when the δ-nitrogen of the guanidino side chain acts as an intramolecular nucleophile, attacking the activated carboxyl group to form a stable, six-membered cyclic amide. rsc.orgresearchgate.net This process consumes the activated amino acid, preventing its incorporation into the peptide chain and leading to the formation of deletion sequences. nih.govrsc.org
The propensity for δ-lactam formation is influenced by the protecting group on the guanidino function. The widely used Pbf group still allows for significant δ-lactam formation. mdpi.comdiva-portal.org Research shows that electron-withdrawing protecting groups, such as the nitro (NO₂) group, can minimize the nucleophilicity of the guanidino side chain and thus drastically reduce δ-lactam formation compared to Pbf. mdpi.com
Prevention Strategies:
Protecting Group Choice: Using protecting groups that are more effective at reducing the nucleophilicity of the guanidinium (B1211019) group, such as NO₂, can significantly suppress this side reaction. mdpi.com
Optimized Activation: In situ activation, where the coupling reagents are added to the resin immediately after mixing, or pre-conditioning the resin at the reaction temperature before adding the activation mixture, can favor the desired intermolecular coupling over the intramolecular cyclization. csic.esrsc.org A split addition of the carbodiimide (B86325) activator has also been shown to be effective. csic.es
Solvent Systems: The choice of solvent can influence the rate of lactamization. Varying the composition of binary solvent mixtures has been shown to be a tool to mitigate this side reaction. rsc.org
Reagent Stoichiometry: Using a minimal excess of the protected amino acid and coupling reagents is crucial, especially in large-scale synthesis, to minimize cost and waste. csic.es
Table 2: Comparison of δ-Lactam Formation for Different Fmoc-Arg Protecting Groups
| Fmoc-Arginine Derivative | δ-Lactam Formation (after 30 min activation) | Coupling Efficiency (after 120 min) | Reference |
|---|---|---|---|
| Fmoc-Arg(NO₂)-OH | ~3% | >99% | mdpi.com |
| Fmoc-Arg(Pbf)-OH | ~12% | >99% | mdpi.com |
| Fmoc-Arg(Boc)₂-OH | ~60% | 28% | mdpi.com |
Guanidinylation is another side reaction that can occur during SPPS, leading to irreversible chain termination. peptide.com This happens when excess uronium or aminium-based coupling reagents (e.g., HBTU, HATU) react with the free N-terminal amine of the growing peptide chain on the resin, forming a stable guanidinium moiety. peptide.comiris-biotech.de This side reaction can be effectively avoided by pre-activating the carboxylic acid of the incoming Fmoc-amino acid for a short period before adding the mixture to the resin. iris-biotech.de This ensures that the highly reactive coupling agent is consumed before it can interact with the peptide-resin. peptide.com
Other potential impurities include those arising from the protecting group itself. During the final acidolytic cleavage (e.g., with TFA), the Pbf group can be cleaved to generate a reactive cation that can modify sensitive residues like tryptophan through sulfonation. peptide.com The use of scavengers in the cleavage cocktail is essential to capture these reactive species. Additionally, incomplete removal of the Pbf group can occur, especially in peptides containing multiple arginine residues, requiring extended cleavage times. nih.gov
Deletion peptides, which lack one or more amino acids from the target sequence, are a common impurity in SPPS. mdpi.com They primarily result from incomplete coupling reactions or incomplete deprotection of the N-terminal Fmoc group. mdpi.com The incorporation of bulky amino acids such as this compound is particularly susceptible to incomplete coupling due to steric hindrance. biotage.com
Mitigation Strategies:
Double Coupling: A straightforward and effective method to ensure complete reaction is to perform the coupling step twice. biotage.com After the first coupling, the resin is washed, and a fresh solution of the activated amino acid is added to acylate any remaining free amines.
Capping: After the coupling step, any unreacted N-terminal amines can be permanently blocked or "capped" by acetylation, typically using acetic anhydride. This prevents the unreacted chain from participating in subsequent coupling steps, which simplifies the final purification by ensuring that truncated sequences are distinct from the full-length product.
Monitoring: Using qualitative tests like the Kaiser test to check for the presence of free primary amines after coupling can confirm the reaction's completion before proceeding to the next step.
Optimized Conditions: Ensuring optimal reaction conditions, including appropriate temperature, solvent choice, and sufficient reaction time, is fundamental to driving the coupling reaction to completion. csic.esmdpi.com
Addressing Guanidinylation and Other Arginine-Specific Impurities
Strategies for this compound Integration into Challenging Peptide Sequences
"Difficult sequences" in SPPS often arise from steric hindrance or the formation of secondary structures (e.g., β-sheets) within the growing peptide chain attached to the resin. nih.gov This inter- or intra-chain aggregation can render the N-terminal amine inaccessible, leading to failed couplings. Arginine-rich sequences are particularly prone to these issues.
Advanced Strategies:
Elevated Temperature/Microwave Synthesis: As discussed, increasing the temperature helps to disrupt secondary structures and improve reaction kinetics. csic.esbiorxiv.org Microwave-assisted SPPS can further accelerate couplings, significantly reducing reaction times and improving efficiency, especially for sterically hindered couplings. biorxiv.org
Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling medium can help to disrupt peptide aggregation on the resin. researchgate.net
Backbone Protection: Introducing protecting groups onto the amide backbone nitrogen can prevent the hydrogen bonding that leads to aggregation. nih.gov Dipeptide building blocks containing pseudoprolines at Ser or Thr residues are a common and effective strategy to disrupt secondary structure formation. nih.govresearchgate.net
Specialized Reagents and Solvents: For particularly challenging couplings, stronger coupling reagents or optimized solvent mixtures (e.g., NBP/DMC) can be employed. rsc.orgresearchgate.net The use of in situ activation protocols with optimized stoichiometry at elevated temperatures has proven successful for incorporating Fmoc-Arg(Pbf)-OH even in difficult contexts. csic.esrsc.org
Synthesis of Arginine-Rich Peptide Sequences
Arginine-rich peptides are a class of molecules with significant interest in various biomedical applications, including cell-penetrating peptides (CPPs) and antimicrobial peptides. chempep.com The synthesis of these sequences can be challenging due to the inherent properties of arginine. The bulky and hydrophilic nature of the arginine side chain, protected by the Pbf group, can lead to steric hindrance and aggregation, complicating the coupling efficiency during SPPS. chempep.com
The incorporation of N-methylated arginine using this compound can influence the properties of the resulting arginine-rich peptides. Nα-methylation of the peptide backbone, for instance, has been shown to potentially enhance the cell-penetrating ability of oligoarginine peptides. nih.gov This modification reduces the hydrogen-bonding capacity of the amide nitrogen, which can decrease the energetic cost of desolvation when crossing a lipid bilayer. nih.gov
In the synthesis of arginine-rich peptides, the choice of coupling reagents and conditions is critical. For standard Fmoc-Arg(Pbf)-OH, strategies such as using efficient coupling reagents like HATU or PyBOP, sometimes in combination with microwave assistance, have been employed to improve incorporation efficiency, especially in sequences prone to aggregation. chempep.comrsc.org While specific studies focusing solely on this compound in extensive arginine-rich sequences are not detailed in the provided results, the principles governing the incorporation of the parent compound, Fmoc-Arg(Pbf)-OH, are highly relevant. The presence of the additional methyl group in this compound may introduce further steric considerations that necessitate optimized coupling protocols.
| Peptide Type | Key Challenge in SPPS | Potential Role of this compound | Supporting Observations |
| Arginine-Rich Peptides | Steric hindrance and aggregation from multiple bulky side chains. chempep.com | Introduction of N-methylation may alter peptide conformation and solubility. | Nα-methylation has been shown to enhance cell penetration in oligoarginine peptides. nih.gov |
| Cell-Penetrating Peptides (CPPs) | Efficient cellular uptake. | N-methylation can reduce the desolvation energy penalty for membrane crossing. nih.gov | Nα-methylated oligoarginine peptides showed increased cellular penetration in some contexts. nih.gov |
Overcoming Peptide-Chain Aggregation in Difficult Sequences
Peptide-chain aggregation is a major obstacle in SPPS, particularly for sequences containing hydrophobic residues or those prone to forming stable secondary structures on the resin. This aggregation can hinder the accessibility of reagents to the growing peptide chain, leading to incomplete coupling and deprotection steps, and ultimately, low purity of the final product.
The introduction of N-methylated amino acids, such as N-methylarginine via this compound, can be a strategic approach to disrupt the inter-chain hydrogen bonding that often drives aggregation. nih.gov By replacing a hydrogen atom on the backbone amide with a methyl group, the potential for forming these hydrogen bonds is eliminated at that position. nih.gov This disruption can break up the formation of β-sheet structures, a common cause of aggregation. nih.gov
While the primary application discussed for N-methylation is often related to mimicking post-translational modifications, its impact on the physicochemical properties of the peptide during synthesis is a significant secondary benefit. The use of N-methylated building blocks, including those for other amino acids, is a recognized strategy for improving the synthesis of "difficult sequences". For example, the incorporation of backbone-protected dipeptides, like DMB-dipeptides, serves a similar purpose of disrupting aggregation. Therefore, the site-specific introduction of an N-methylated arginine using this compound can be a valuable tool for peptide chemists facing challenging, aggregation-prone sequences.
| Aggregation Mitigation Strategy | Mechanism of Action | Relevance of this compound |
| N-Methylation | Disrupts inter-chain hydrogen bonding by replacing an amide hydrogen with a methyl group. nih.gov | Provides a tool to introduce a methyl group at a specific arginine residue, potentially breaking aggregation-prone structures. |
| Pseudoproline Dipeptides | Induce a "kink" in the peptide backbone, disrupting secondary structure formation. nih.gov | N-methylation offers a different, complementary method to alter backbone conformation. |
| Backbone Protection (e.g., Dmb/Hmb) | Temporarily modifies the backbone to prevent hydrogen bonding. | N-methylation with this compound provides a permanent modification that also serves to disrupt aggregation during synthesis. |
Role in Synthesis of Peptides with Post-Translational Methylation Hotspots
Post-translational modifications (PTMs) are critical for the biological function of many proteins, and arginine methylation is a key PTM involved in regulating protein expression and function. merckmillipore.com The synthesis of peptides containing these modified amino acids is essential for studying their biological roles, developing inhibitors, and raising specific antibodies. nih.gov Fmoc-based SPPS is the preferred method for creating such peptides because the mild reaction conditions are compatible with many PTMs. nih.gov
This compound is a key reagent for the direct, site-specific incorporation of monomethylarginine into peptide sequences. nih.govmerckmillipore.comsigmaaldrich.com This allows researchers to synthesize peptides that mimic naturally occurring PTMs, such as those found on histone proteins. For example, the methylation of arginine residues on histones is a crucial epigenetic mark that influences chromatin structure and gene transcription.
The use of pre-modified building blocks like this compound is superior to post-synthetic methylation methods, which can be unspecific and lead to a heterogeneous mixture of products. merckmillipore.com By incorporating the methylated arginine during the peptide chain elongation, the exact position and nature of the modification are precisely controlled.
Research has shown an interplay between different PTMs. For instance, in the protein TDP-43, implicated in neurodegenerative diseases, phosphorylation at one site can inhibit methylation at a nearby arginine residue (R293), while methylation at R293 can, in turn, reduce phosphorylation at other sites. biorxiv.org The ability to synthesize peptides with specific methylation patterns using reagents like this compound is therefore crucial for dissecting these complex regulatory mechanisms. biorxiv.org
| Reagent | PTM Introduced | Significance | Referenced Application |
| This compound | Monomethylarginine | Mimics a key PTM for studying protein regulation. merckmillipore.com | Synthesis of histone-related peptides. |
| Fmoc-ADMA(Pbf)-OH | Asymmetric Dimethylarginine | Allows for the study of another important form of arginine methylation. nih.gov | N/A |
| Fmoc-SDMA(Boc)2-ONa | Symmetric Dimethylarginine | Enables investigation into the specific roles of symmetrically methylated arginine. nih.gov | N/A |
Advanced Applications of Fmoc Alg Me,pbf Oh in Peptide and Chemical Biology Research
Synthesis of Post-Translationally Modified Peptides
Post-translational modifications (PTMs) are enzymatic modifications of proteins after their synthesis, which dramatically expand their functional diversity. N-omega-methylation of arginine is a widespread PTM involved in various biological processes. iris-biotech.de The use of Fmoc-Arg(Me,Pbf)-OH provides a direct and efficient method to synthesize peptides containing this specific modification, enabling detailed studies of their structure and function. iris-biotech.de
Incorporation of N-Omega-Methylated Arginine in Histone-Related Peptides
Arginine methylation is a key post-translational modification on histone proteins, the chief protein components of chromatin. These modifications play a critical role in regulating gene expression and other DNA-templated processes. To investigate the specific effects of histone methylation, researchers require access to synthetic histone peptides with precisely placed methylated arginine residues.
Fmoc-Arg(Me,Pbf)-OH is a specialized derivative designed for the introduction of mono-methyl-arginine during Fmoc SPPS. sigmaaldrich.com It is particularly valuable for synthesizing arrays of histone-related peptides that contain methylated arginine and lysine (B10760008) residues. sigmaaldrich.com The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group provides robust protection for the guanidinium (B1211019) side chain during peptide assembly and is readily removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support. sigmaaldrich.com This allows for the creation of well-defined histone tail analogues to study how methylation patterns influence the recruitment of effector proteins and subsequent biological outcomes.
| Application Area | Significance of Using Fmoc-Arg(Me,Pbf)-OH | Key Research Goal | Source |
|---|---|---|---|
| Histone Code Hypothesis | Enables synthesis of histone peptides with specific, defined methylation patterns. | To decipher how patterns of PTMs, including arginine methylation, are read and translated into functional outcomes. | sigmaaldrich.comiris-biotech.de |
| Chromatin Biology | Provides tools to study the interaction between methylated histone tails and "reader" domain proteins. | To understand the molecular mechanisms of gene activation and repression. | sigmaaldrich.com |
| Epigenetic Drug Discovery | Facilitates the creation of peptide substrates for enzymes that add or remove methyl groups (writers/erasers). | To screen for inhibitors or activators of enzymes involved in histone methylation. | sigmaaldrich.com |
Mimicry of Endogenous N-Methylarginine Patterns
The ability to incorporate monomethylated arginine at any desired position in a peptide sequence allows scientists to create synthetic peptides that accurately mimic the N-methylarginine patterns found in native proteins. iris-biotech.de This mimicry is essential for a variety of applications, from raising specific antibodies against a particular modified state to validating the functional consequences of a single methylation event. By using conventional Fmoc/tBu solid-phase peptide synthesis, researchers can readily introduce Arg(Me) into peptide sequences using Fmoc-Arg(Me,Pbf)-OH, thereby replicating endogenous PTMs for detailed biochemical and cellular analysis. iris-biotech.de For instance, the effect of arginine methylation on the RNA-binding properties and cellular uptake of peptides derived from the Tat protein has been successfully studied using this approach.
Construction of Complex Peptide Architectures
Beyond linear, post-translationally modified peptides, Fmoc-Arg(Me,Pbf)-OH and its structural relatives are instrumental in the synthesis of more complex and constrained peptide architectures. These structures often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts.
Cyclic Peptides and Peptidomimetics Utilizing Fmoc-Arg(Me,Pbf)-OH
Cyclic peptides and peptidomimetics are of significant interest in drug discovery due to their conformational rigidity and improved metabolic stability. The incorporation of modified amino acids like N-methylated arginine can further enhance their pharmacological properties. The building block Fmoc-Arg(Me,Pbf)-OH, or closely related analogues, can be incorporated into linear precursors that are subsequently cyclized. iris-biotech.de
For example, research into potent and cell-permeable macrocyclic peptidomimetics has utilized arginine derivatives to target protein-protein interactions, such as the one between WDR5 and MLL, which is implicated in certain cancers. iris-biotech.de Furthermore, patent literature describing peptidomimetic macrocycles lists Arg(Me)(Pbf)-OH as a potential constituent amino acid for creating these complex structures. google.com Another related building block, Fmoc-N-Me-Arg(Pbf)-OH, is used in the synthesis of neurotensin-derived ligands for PET imaging, highlighting its role in creating sophisticated peptidomimetics. medchemexpress.com
Beta-Homo-Amino Acid Containing Peptides
Beta-homo-amino acids have an extra carbon atom in their backbone compared to natural alpha-amino acids. Peptides constructed from these building blocks can adopt stable, predictable secondary structures and often show increased resistance to enzymatic degradation.
To create peptides containing a methylated beta-homo-arginine residue, a corresponding building block such as Fmoc-β-homo-Arg(Pbf)-OH is required. raybiotech.comwuxiapptec.com While distinct from the alpha-amino acid derivative, its use follows the same principles of Fmoc-SPPS. The incorporation of such non-native amino acids is a key strategy for developing peptides with novel therapeutic properties. The availability of derivatives like Fmoc-β-homo-Arg(Pbf)-OH allows peptide chemists to explore new structural and functional space. raybiotech.comwuxiapptec.com
Synthetic Foldamers Incorporating Fmoc-Arg(Me,Pbf)-OH
Foldamers are oligomers that adopt well-defined, folded conformations reminiscent of natural biopolymers like proteins. Peptides containing beta-amino acids (as discussed in 5.2.2) are a prominent class of foldamers. The construction of these synthetic structures relies on the availability of specialized building blocks.
The incorporation of residues derived from derivatives like Fmoc-β-homo-Arg(Pbf)-OH is a powerful method for creating synthetic foldamers. raybiotech.comwuxiapptec.com By alternating between alpha- and beta-amino acids or by constructing sequences purely from beta-amino acids, researchers can design molecules with unique helical or sheet-like structures. These foldamers can be designed to mimic the function of natural peptides, such as disrupting protein-protein interactions, but with significantly enhanced stability in biological environments.
| Complex Architecture | Required Building Block | Key Feature | Source |
|---|---|---|---|
| Macrocyclic Peptidomimetics | Fmoc-Arg(Me)(Pbf)-OH / Fmoc-N-Me-Arg(Pbf)-OH | Enhanced stability and cell permeability; targets protein-protein interactions. | iris-biotech.degoogle.commedchemexpress.com |
| Beta-Homo-Amino Acid Peptides | Fmoc-β-homo-Arg(Pbf)-OH | Contains an extra backbone carbon, leading to unique secondary structures and protease resistance. | raybiotech.comwuxiapptec.com |
| Synthetic Foldamers | Fmoc-β-homo-Arg(Pbf)-OH | Non-natural oligomers designed to mimic protein secondary structures with high stability. | raybiotech.comwuxiapptec.com |
Role in Synthetic Ligand and Probe Development for Biochemical and Cell-Based Studies
The strategic incorporation of N-methylated amino acids, such as Fmoc-Alg(Me,Pbf)-OH, into peptide sequences is a powerful tool for developing sophisticated ligands and probes. This modification can significantly influence the resulting peptide's conformation, metabolic stability, and binding affinity, making it a valuable asset in biochemical and cell-based research.
Synthesis of Neurotensin (B549771) Analogs for Receptor Affinity Studies
This compound and its related compound, Fmoc-N-Me-Arg(Pbf)-OH, are instrumental in the synthesis of neurotensin (NT) analogs for studying their affinity to neurotensin receptors (NTS), particularly NTS1, which is overexpressed in various cancers. nih.govchemicalbook.com The introduction of an N-methylated arginine residue can enhance the metabolic stability and receptor binding properties of these peptides. nih.govnih.gov
In the solid-phase peptide synthesis (SPPS) of these analogs, Fmoc-N-Me-Arg(Pbf)-OH is coupled using specific activating agents like HBTU/HOBt/DIPEA. nih.gov Researchers have successfully synthesized a series of NT(8-13) analogs, which are the C-terminal fragment of neurotensin, by incorporating modified arginine residues. nih.gov These synthetic strategies have led to the development of potential PET imaging agents for NTS1-expressing tumors. nih.govchemicalbook.com For instance, a synthesized neurotensin analog incorporating Nα-methylated arginine demonstrated a high affinity for the NTS1 receptor with an IC50 value of 2.6 nM. nih.gov
Studies have shown that modifying Arg8 or Arg9 of the neurotensin peptide through Nω-carbamoylation and subsequent fluoroglycosylation is a viable approach for creating NT analogs for PET imaging. chemicalbook.com These modifications, facilitated by the use of building blocks like this compound, result in analogs that retain high, one-digit nanomolar NTS1 affinity and exhibit significant metabolic stability. chemicalbook.com
Table 1: Neurotensin Analogs and their Receptor Affinity
| Compound | Modification | Receptor Affinity (IC50/Ki) | Reference |
| [¹⁸F]AlF-NOTA-NT | Nα-methylated Arg | IC50 = 2.6 nM (NTS1) | nih.gov |
| NT(8-13) Analogs | Nω-carbamoylated Arg | Ki = 1.2–21 nM (NTS1) | nih.gov |
Design and Synthesis of Peptide-Based Enzyme Inhibitors (e.g., NNMT)
This compound and similar N-methylated arginine derivatives are pivotal in the design and synthesis of peptide-based enzyme inhibitors, such as those targeting Nicotinamide N-methyltransferase (NNMT). chemicalbook.comnih.gov NNMT is a cytosolic enzyme implicated in various diseases, making it an attractive therapeutic target. nih.gov
The synthesis of macrocyclic peptide inhibitors of NNMT has been achieved using in vitro translated peptide libraries, leading to the discovery of potent inhibitors. nih.gov Further chemical modifications, guided by structure-based drug design, have dramatically improved the inhibitory activity of these peptides. nih.gov For example, a macrocyclic peptide inhibitor, after optimization, exhibited an IC50 of 0.15 nM. chemicalbook.comnih.gov The incorporation of noncanonical amino acids, including N-methylated arginine, is a key strategy in enhancing the potency and cell-based activity of these inhibitors. nih.gov
Researchers have also developed bisubstrate analogs that mimic the transition state of arginine methylation, designed to occupy both the SAM binding pocket and the arginine-bearing peptide substrate recognition site of protein arginine methyltransferases (PRMTs). researchgate.net These synthetic strategies have yielded potent and specific inhibitors with nanomolar IC50 values. researchgate.net
Table 2: NNMT Inhibitory Activity of Synthesized Peptides
| Peptide | Modification | NNMT Inhibitory Activity (IC50) | Cell-Based IC50 | Reference |
| Peptide 1 | Macrocyclic, contains hydrophilic moieties | 28 nM (human), 25 nM (mouse) | >100 µM | nih.gov |
| Peptide 23 | Optimized macrocyclic peptide | 0.15 nM | 2.41 µM | nih.gov |
| Peptide 26 | Optimized for lipophilicity and potency | 1.9/2.0 nM | 770 nM | nih.gov |
Bioconjugation Strategies and Multifunctional Peptide Construction
This compound and its analogs are valuable tools in bioconjugation and the construction of multifunctional peptides. chempep.com The protected arginine derivative allows for its incorporation into peptide sequences, which can then be used for conjugation to other molecules, such as imaging agents or drug delivery systems. chempep.com
Furthermore, the synthesis of peptides for bioconjugation often involves solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids like Fmoc-Arg(Pbf)-OH are essential for the stepwise assembly of the peptide chain. chempep.com This methodology provides a versatile platform for creating a wide range of multifunctional peptides for various research applications. uni-mainz.de
Development of Cell-Penetrating Peptides (CPPs) and Antimicrobial Peptides (AMPs)
The incorporation of N-methylated arginine, facilitated by building blocks like this compound, has significant implications for the development of cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs). nih.govnih.gov Arginine-rich peptides are well-known for their ability to traverse cell membranes, and N-methylation can further enhance this property. chempep.comnih.gov
Nα-methylation of the peptide backbone converts a secondary amide to a tertiary amide, which can improve cell permeability and metabolic stability. nih.gov Studies have shown that fully Nα-methylated oligoarginine peptides exhibit increased cellular penetration compared to their non-methylated counterparts. nih.gov This enhancement is attributed to factors such as reduced desolvation energy and altered peptide conformation. nih.gov Commercially available Fmoc-N-Me-Arg(Pbf)-OH is used in the solid-phase synthesis of these Nα-methylated CPPs. nih.gov
In the context of AMPs, the cationic nature of arginine is crucial for their interaction with anionic bacterial membranes. nih.govresearchgate.net While N-methylation of the arginine side chain has been shown to decrease the permeation ability of octaarginine in some cases, the Nα-methylation of the backbone generally enhances the performance of CPPs. nih.govnih.gov The strategic use of this compound allows for the precise placement of N-methylated arginine residues within a peptide sequence to optimize its cell-penetrating or antimicrobial activity. nih.gov
Analytical and Characterization Methodologies in Research for Fmoc Alg Me,pbf Oh Derived Peptides
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool in the synthesis of peptides containing Fmoc-Alg(Me,Pbf)-OH. researchgate.net It is employed for real-time reaction monitoring, purity evaluation of the crude peptide, and purification of the final product. nih.govscispace.com
Research into the coupling efficiency of the structurally similar Fmoc-Arg(Pbf)-OH provides significant insights. Studies have demonstrated that solvent and temperature play a crucial role in the coupling yield. csic.es For instance, experiments comparing N,N-Dimethylformamide (DMF) and N-Butylpyrrolidinone (NBP) as solvents at different temperatures revealed substantial differences in coupling outcomes. While DMF showed almost quantitative incorporation at 45°C, NBP required higher temperatures to achieve comparable, though still suboptimal, results. csic.es Further optimization, such as the portion-wise addition of the activating agent DIC, was shown to drive the reaction to completion. csic.es
These findings are directly applicable to the coupling of this compound. HPLC analysis of cleaved peptide samples allows for precise quantification, enabling the optimization of coupling protocols to maximize the incorporation of this sterically hindered amino acid. csic.es A typical analytical method involves a gradient elution on a C18 column, with mobile phases consisting of water and acetonitrile (B52724) (ACN), both containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govchemrxiv.org
| Solvent | Temperature (°C) | Activation Method | Coupling Yield (%) |
|---|---|---|---|
| DMF | Room Temperature | Fmoc-Arg(Pbf)-OH/DIC/Oxyma (1.5 eq) | 88.6 |
| NBP | Room Temperature | Fmoc-Arg(Pbf)-OH/DIC/Oxyma (1.5 eq) | 44.9 |
| DMF | 45 | Fmoc-Arg(Pbf)-OH/DIC/Oxyma (1.5 eq) | ~100 |
| NBP | 45 | Fmoc-Arg(Pbf)-OH/DIC/Oxyma (1.5 eq) | 85.5 |
| NBP | 60 | Fmoc-Arg(Pbf)-OH/DIC/Oxyma (1.5 eq) | 93.0 |
| NBP | 45 | Fmoc-Arg(Pbf)-OH/DIC/Oxyma (1.5 eq initial + 0.25 eq additional) | 100 |
During the SPPS of peptides containing this compound, several side reactions can occur, leading to impurities that can complicate purification and compromise the final product's biological activity. rsc.org HPLC, especially when coupled with mass spectrometry (HPLC-MS), is a powerful technique for the identification and characterization of these impurities. indexcopernicus.com
Common impurities related to the use of Pbf-protected arginine derivatives include:
Deletion Sequences : Resulting from incomplete coupling of the this compound amino acid. These are readily identified by HPLC-MS as they lack the mass of the arginine residue (Mass = -325.4 Da, corresponding to the residue mass of methyl-arginine). iris-biotech.de
Incomplete Pbf Deprotection : The Pbf group is removed during the final acid cleavage step (e.g., with TFA). thermofisher.com However, incomplete removal can occur, resulting in a peptide with a residual Pbf group. This impurity is easily detected by HPLC-MS, as it will have a mass increase of +252.3 Da compared to the target peptide. indexcopernicus.com
Guanidinium (B1211019) Lattam Formation : The activated Fmoc-Arg(Pbf)-OH can cyclize to form an unreactive lactam, particularly if the pre-activation time is too long. csic.eschempep.com This side product consumes the activated amino acid, reducing coupling efficiency. Its presence can be monitored by analyzing the reaction supernatant via HPLC. csic.es
Modification of Other Residues : Reactive carbocations generated from the cleavage of the Pbf group can modify electron-rich side chains of other amino acids in the sequence, such as Tryptophan or Tyrosine, leading to unwanted by-products. google.com
| Impurity Type | Cause | Mass Difference from Target Peptide (Da) | Primary Detection Method |
|---|---|---|---|
| Deletion Sequence | Incomplete coupling | -325.4 | HPLC-MS iris-biotech.deindexcopernicus.com |
| Pbf-Adduct | Incomplete Pbf group removal during cleavage | +252.3 | HPLC-MS indexcopernicus.comthermofisher.com |
| Side-chain Alkylation | Reaction of cleaved Pbf group with sensitive residues | Varies | HPLC-MS/MS google.com |
High-Performance Liquid Chromatography (HPLC) for Coupling Quantification
Spectroscopic Confirmation of this compound Incorporation and Peptide Integrity
Spectroscopic methods provide complementary information to chromatographic techniques, offering real-time monitoring of key reaction steps and confirmation of peptide integrity.
The Nα-Fmoc protecting group is central to this synthesis strategy, and its removal must be complete at each cycle to prevent the formation of deletion peptides. chempep.com The deprotection is accomplished using a secondary amine base, typically a solution of piperidine (B6355638) in DMF. rsc.org This reaction liberates the fluorenyl group, which forms a dibenzofulvene-piperidine adduct. iris-biotech.de
This adduct is a strong chromophore, absorbing light in the UV range, typically around 300-301 nm. iris-biotech.dersc.org UV-Vis spectroscopy can be used to monitor the deprotection reaction in real-time by measuring the absorbance of the solution flowing from the reaction vessel. tec5usa.comvapourtec.com The reaction is considered complete when the absorbance returns to a stable baseline, indicating that all Fmoc groups have been removed.
Furthermore, this method can be used quantitatively to determine the initial loading capacity of the resin. rsc.org By collecting the entire volume of the deprotection solution from a known mass of resin and measuring its absorbance, the amount of Fmoc-piperidine adduct can be calculated using the Beer-Lambert law (ε at ~301 nm ≈ 7800-8100 M⁻¹cm⁻¹), which directly correlates to the number of functional sites on the resin. iris-biotech.dersc.org
Quantitative Analysis of Coupling Yields in Research Protocols
Achieving high coupling yields is paramount for the successful synthesis of long or complex peptides. iris-biotech.de For a modified amino acid like this compound, quantitative analysis is crucial for optimizing reaction protocols.
The primary method for this analysis is RP-HPLC, as detailed in section 6.1.1. Following a coupling reaction, a small aliquot of the peptide-resin is cleaved, and the resulting crude peptide mixture is analyzed. The peak areas in the HPLC chromatogram corresponding to the desired full-length peptide and any deletion sequences (resulting from failed coupling) are integrated. The coupling yield is then calculated as the ratio of the desired product's peak area to the total area of all related peptide peaks. csic.eschempep.com
| Analytical Technique | Principle | Information Obtained | Reference |
|---|---|---|---|
| RP-HPLC | Separation of cleaved peptide products based on hydrophobicity. | Percentage of target peptide vs. deletion sequences. Quantitative coupling yield. | researchgate.netcsic.es |
| HPLC-MS | HPLC separation followed by mass analysis. | Confirmation of product identity and mass of impurities, providing definitive evidence for coupling success or failure. | indexcopernicus.com |
| UV-Vis Spectroscopy | Quantification of Fmoc-piperidine adduct released during deprotection. | Indirect measure of available sites for the next coupling; confirms completion of the preceding deprotection step. | iris-biotech.dersc.org |
Future Directions and Emerging Research Avenues
Development of Novel Protecting Group Chemistries for Arginine Derivatives
The guanidino side-chain of arginine presents unique challenges in solid-phase peptide synthesis (SPPS), necessitating robust protection to prevent side reactions. mdpi.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, as used in Fmoc-Alg(Me,Pbf)-OH, is one of the most popular choices for this purpose. rsc.org However, the field is actively pursuing novel protecting group strategies to overcome the limitations associated with current options, such as the formation of δ-lactam and the high cost of reagents. mdpi.com
Research is revisiting older protecting groups like nitro (NO₂) and exploring new ones such as 1,2-dimethylindole-3-sulfonyl (MIS). mdpi.comnih.gov The NO₂ group has been shown to effectively prevent the formation of δ-lactam, a major side-reaction during the incorporation of arginine. mdpi.com A study comparing Fmoc-Arg(NO₂)-OH with Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)₂-OH found that the NO₂ derivative had the lowest tendency to form the unwanted δ-lactam. mdpi.com Furthermore, the MIS group has demonstrated improved deprotection kinetics compared to Pbf, with one study showing complete cleavage of MIS from a model peptide in 30 minutes, whereas only 4% of the Pbf-protected peptide was cleaved under the same conditions. nih.gov
Another significant trend is the move towards minimal-protection SPPS (MP-SPPS). researchgate.net This approach seeks to use arginine derivatives with unprotected or minimally protected side-chains, which can improve the atom economy and reduce impurities generated during the final cleavage step. rsc.orgresearchgate.net Recent studies have successfully demonstrated the use of side-chain-free arginine in green solvents by using specific coupling agent combinations like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC). rsc.orgresearchgate.netrsc.org
Table 1: Comparison of Selected Arginine Side-Chain Protecting Groups
| Protecting Group | Key Advantages | Key Disadvantages | Relevant Findings | Citations |
|---|---|---|---|---|
| Pbf | Widely used, good stability. | Can lead to δ-lactam formation; requires extended cleavage times for multi-Arg peptides. | Standard but with known drawbacks. | mdpi.comrsc.orgnih.gov |
| (Boc)₂ | - | Fastest kinetics of δ-lactam formation, leading to low coupling efficiency (28% in one study). | High tendency for side reactions. | mdpi.com |
| NO₂ | Prevents δ-lactam formation; stable in solution. | Historically required harsh removal conditions (e.g., catalytic hydrogenation). | Revisited with new, milder removal methods (e.g., SnCl₂), making it a viable alternative. | mdpi.comresearchgate.net |
| MIS | Much more acid-labile than Pbf, allowing for faster deprotection. | Less commonly used than Pbf. | Completely cleaved in 30 min vs. 4% for Pbf in a model peptide. | nih.govsemanticscholar.org |
| None (Minimal Protection) | Increases atom economy; reduces impurities from deprotection. | Requires carefully optimized coupling protocols to avoid side reactions. | Successful synthesis demonstrated with Oxyma Pure/TBEC in green solvents. | rsc.orgresearchgate.netresearchgate.net |
Advancements in Green Chemistry Approaches for this compound Utilization
The principles of green chemistry are increasingly influencing peptide synthesis, aiming to reduce the environmental impact and improve safety. biotage.com This is particularly relevant for SPPS, which traditionally uses large volumes of hazardous solvents and reagents. nih.govlu.se
A primary focus of green SPPS is the replacement of commonly used solvents like N,N-dimethylformamide (DMF), which is classified as a substance of very high concern due to its reproductive toxicity. gyrosproteintechnologies.comacs.org Research has identified several greener alternatives that can effectively replace DMF in all steps of SPPS, including swelling, coupling, deprotection, and washing. biotage.comnih.gov
Promising eco-sustainable solvents include N-butylpyrrolidone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). nih.govacs.org Binary mixtures are also being explored to fine-tune solvent properties; for instance, mixtures of NBP with ethyl acetate (B1210297) (EtOAc) or 2-Me-THF have been shown to produce higher yields and purity than DMF in some syntheses. lu.se Another study identified N-octyl pyrrolidone (NOP) as a strong candidate, and a mixture of NOP with 20% dimethyl carbonate (DMC) was found suitable for automated protocols. rsc.org
Table 2: Evaluation of Green Solvents as DMF Alternatives in SPPS
| Solvent/Mixture | Key Characteristics | Performance Notes | Citations |
|---|---|---|---|
| N-Butylpyrrolidone (NBP) | Polar aprotic green solvent. | Found to be successful with various coupling reagents and resins; performed better than DMF in some tests. | lu.segyrosproteintechnologies.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based solvent, less toxic than DMF. | Provided high crude purity in Aib-enkephalin synthesis; performance can be resin-dependent. | biotage.comacs.org |
| Cyclopentyl methyl ether (CPME) | Hydrophobic ether solvent. | Considered substantially less toxic than DMF. | biotage.com |
| N-Octyl pyrrolidone (NOP) / DMC | NOP showed good swelling and coupling efficiency. | Mixture with 20% DMC decreases viscosity, making it suitable for automated SPPS. | rsc.org |
| DMSO/EtOAc | Binary mixture of less hazardous solvents. | Polarity can be adjusted by changing component ratios for optimal conditions. | gyrosproteintechnologies.com |
| Dipropyleneglycol dimethylether (DMM) | Low human toxicity. | Demonstrated to be a valuable alternative to DMF in all SPPS steps. | nih.gov |
Reagent recycling is another effective strategy. mdpi.com For example, the deprotection solution from one cycle can be reused for the first deprotection step of the subsequent cycle, reducing the consumption of the deprotection reagent by 50%. mdpi.com Similarly, final solvent washes from one step can be collected and used as the initial washes in the next, cutting down solvent usage by 25-30%. mdpi.com These circular economy approaches contribute to significant cost savings and waste reduction. mdpi.com
Sustainable Solvent Systems in SPPS
Enhancements in Automated Synthesis Protocols for Arginine-Containing Peptides
Automation has been a cornerstone of SPPS since its inception, and continuous enhancements are making the synthesis of complex peptides, including those rich in arginine, more efficient and reliable. nih.govbeilstein-journals.orgspringernature.com Standard automated synthesizers using Fmoc/tBu chemistry are now commonplace, but challenges remain for "difficult sequences" that are prone to aggregation. nih.govresearchgate.net
Microwave-assisted SPPS represents a major leap forward, using microwave energy to accelerate reaction times and drive coupling and deprotection steps toward completion, thereby improving purity. researchgate.netnih.gov More recently, automated flow chemistry systems are emerging as a powerful alternative. nii.ac.jpnih.gov These platforms enable peptide chain elongation by flowing solutions through resin-filled columns or microreactors, which can dramatically reduce the amount of organic solvents used compared to both conventional and microwave methods. nii.ac.jp An automated flow platform was able to synthesize a peptide-PNA conjugate in 1.7 hours, showcasing the potential for rapid production. nih.gov These advanced automated protocols are crucial for overcoming challenges associated with arginine-containing peptides, which can be prone to aggregation and require efficient coupling to avoid side reactions. nih.gov
Table 3: Comparison of Automated SPPS Technologies
| Technology | Principle | Advantages for Arginine Peptides | Disadvantages | Citations |
|---|---|---|---|---|
| Conventional Batch Automation | Automated fluid handling for sequential addition of reagents and washes to a reaction vessel. | Standardized and reliable for many sequences. | Slow; can have issues with aggregation-prone sequences (common with Arg). | beilstein-journals.orgspringernature.com |
| Microwave-Assisted SPPS | Uses microwave energy to heat the reaction mixture, accelerating reaction rates. | Improves coupling efficiency and reduces side reactions for difficult sequences; faster cycles. | Still a batch process; can have limitations for very long peptides. | researchgate.netnih.gov |
| Automated Flow Chemistry | Reagents are continuously pumped through a column containing the resin. | Significant reduction in solvent/reagent use; very rapid synthesis times; enhanced purity. | Technology is still emerging and less widespread than batch synthesizers. | nii.ac.jpnih.gov |
Computational and Mechanistic Studies of this compound Reactivity and Conformational Preferences
Computational and mechanistic studies provide deep insights into the behavior of protected amino acids like this compound, helping to rationalize experimental observations and guide the design of improved synthetic strategies. Using methods like Density Functional Theory (DFT), researchers can model reaction pathways and conformational landscapes. mdpi.com
Such studies are critical for understanding and predicting side reactions. For instance, computational analysis can elucidate the mechanism of δ-lactam formation from protected arginine derivatives, helping to design protecting groups or conditions that minimize this pathway. mdpi.com Mechanistic studies have also investigated the role of the arginine side chain itself in various chemical reactions, showing that the guanidinium (B1211019) group can influence reaction barriers through transition state stabilization. mdpi.com
Furthermore, computational methods are used to examine the conformational preferences of arginine analogues. nih.govresearchgate.net These studies reveal how the protecting group and the inherent structure of the amino acid restrict its available conformations, often dictated by the ability of the guanidinium group to form hydrogen bonds with the peptide backbone. researchgate.net For example, studies on constrained proline-arginine hybrids have been used to understand how to stabilize specific secondary structures like β-turns. nih.govnih.gov This knowledge is invaluable for designing peptides with specific three-dimensional structures and, consequently, desired biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
